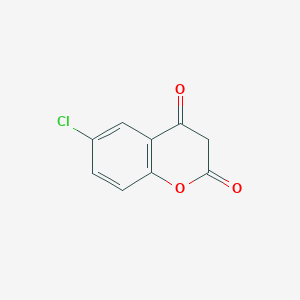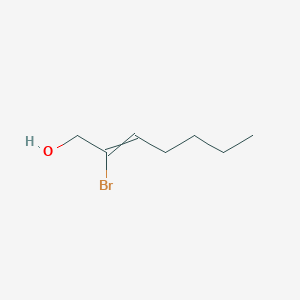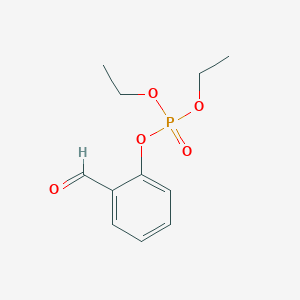![molecular formula C25H24NOP B14271396 Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- CAS No. 154851-91-9](/img/structure/B14271396.png)
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group bonded to a naphthalenyl and diphenyl moiety, making it an interesting subject for research in organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amides typically involves the reaction of diarylphosphine oxides with amines. One efficient method is through electrosynthesis, where diarylphosphine oxides and amines undergo oxidative cross-coupling under mild and metal-free conditions . This method provides good to excellent yields and is considered environmentally friendly.
Industrial Production Methods
Industrial production of phosphinic amides can be achieved through various catalytic processes. For instance, the use of zinc dichloride as a catalyst in the reaction of diphenylphosphine with amines has been reported . This method allows for the formation of phosphinic amides with high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amides can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of the amide group with other functional groups using reagents like phosphorus trichloride (PCl₃).
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amides include:
Oxidizing agents: H₂O₂, S₈, Se
Reducing agents: LiAlH₄
Substitution reagents: PCl₃
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic amides can yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphinic amides have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and catalysts in organic synthesis.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of phosphinic amides involves their ability to act as ligands, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the phosphinic amide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- include:
- Diphenylphosphoryl-phosphinic amides
- Diphenylphosphorothioyl-phosphinic amides
- Diphenylphosphoroselenoyl-phosphinic amides
Uniqueness
What sets phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
154851-91-9 |
|---|---|
Molekularformel |
C25H24NOP |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(1R)-N-diphenylphosphoryl-1-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C25H24NOP/c1-2-25(22-18-17-20-11-9-10-12-21(20)19-22)26-28(27,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19,25H,2H2,1H3,(H,26,27)/t25-/m1/s1 |
InChI-Schlüssel |
IUGRYWWQBVAQRT-RUZDIDTESA-N |
Isomerische SMILES |
CC[C@H](C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


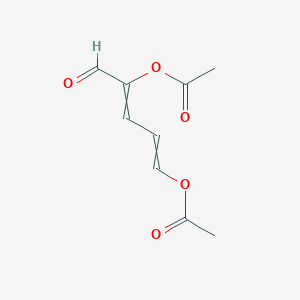
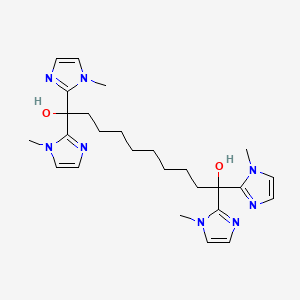
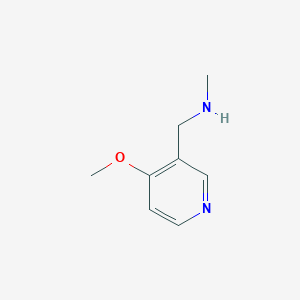

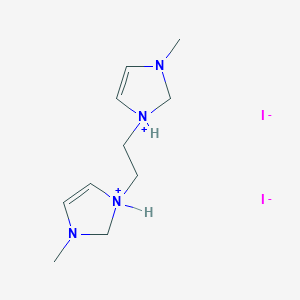
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
